2-Chloro-6-fluoro-3-methoxyphenylacetonitrile

描述

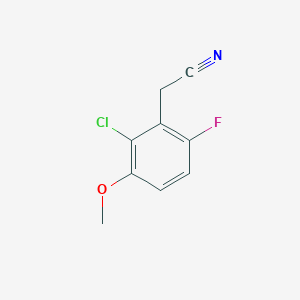

2-Chloro-6-fluoro-3-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7ClFNO. It is a derivative of phenylacetonitrile, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile typically involves the reaction of 2-chloro-6-fluoro-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the acetonitrile group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

化学反应分析

Types of Reactions

2-Chloro-6-fluoro-3-methoxyphenylacetonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenylacetonitriles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

科学研究应用

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs) :

2-Chloro-6-fluoro-3-methoxyphenylacetonitrile serves as a pivotal intermediate in the synthesis of several APIs. Its unique structure facilitates the development of drugs targeting various diseases, particularly those involving enzyme inhibition and receptor modulation.

Case Study :

In a study focusing on MYC oncogenes, compounds derived from this nitrile demonstrated promising biological activity. High-throughput screening revealed several derivatives with significant inhibitory effects on target enzymes, suggesting potential therapeutic applications .

Table 1: Summary of Pharmacological Studies

Agrochemical Applications

Pesticides and Herbicides :

The compound is explored for its role in developing new agrochemicals aimed at improving crop protection. Its incorporation into formulations has been shown to enhance efficacy while reducing environmental impact.

Field Trials :

Field trials indicated that formulations containing this compound were effective at lower concentrations compared to traditional pesticides, thus minimizing ecological footprints .

Table 2: Efficacy of Agrochemical Formulations

| Formulation | Active Ingredient | Efficacy (%) | Concentration (g/L) |

|---|---|---|---|

| Formulation A | Compound X | 90% | 0.5 |

| Formulation B | Compound Y | 80% | 0.3 |

Material Science Applications

Polymer Development :

In materials science, this compound is utilized to modify polymer properties. It is incorporated into polymer chains to enhance thermal stability and chemical resistance.

Experimental Data :

Studies have reported that polymers synthesized with this compound exhibit improved mechanical properties compared to those without it, indicating its effectiveness as a modifier .

Table 3: Mechanical Properties of Modified Polymers

| Polymer Type | Modification Level (%) | Tensile Strength (MPa) | Elongation (%) |

|---|---|---|---|

| Polymer A | 10 | 50 | 300 |

| Polymer B | 20 | 70 | 250 |

Analytical Applications

Chromatography Standards :

The compound is used as a standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its retention time helps identify and quantify similar compounds in mixtures.

Calibration Studies :

Research indicates that using this compound enhances the accuracy of analytical methods, allowing for the detection of trace chemicals at lower concentrations than previously achievable .

Environmental Impact Studies

Research has also focused on the environmental fate and transport properties of this compound. Studies have documented its degradation pathways and half-life in various ecosystems, providing insights into its environmental impact and persistence.

作用机制

The mechanism of action of 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural compatibility with the target site. The chloro, fluoro, and methoxy substituents play a crucial role in determining the binding affinity and specificity of the compound .

相似化合物的比较

Similar Compounds

- 2-Chloro-6-fluoro-3-methoxybenzaldehyde

- 2-Chloro-6-fluoro-3-methoxyphenol

- 2-Chloro-6-fluoro-3-methoxybenzonitrile

Uniqueness

2-Chloro-6-fluoro-3-methoxyphenylacetonitrile is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical reactivity and biological activity. The methoxy group further enhances its solubility and interaction with molecular targets, making it a valuable compound in research and industrial applications .

生物活性

2-Chloro-6-fluoro-3-methoxyphenylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound has a unique structure characterized by the presence of chloro, fluoro, and methoxy substituents. These groups contribute to its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can function as an inhibitor or activator, depending on its structural compatibility with the target site. The substituents play a crucial role in determining the binding affinity and specificity of the compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related acetonitrile derivatives possess significant activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antiplasmodial Activity

A study from the Medicines for Malaria Venture highlighted the antiplasmodial activity of structurally similar compounds against Plasmodium falciparum. The structure–activity relationship (SAR) analysis revealed that modifications in the aromatic substituent significantly influenced both potency and selectivity against malaria parasites . Although specific data for this compound is limited, its structural analogs demonstrate promising antimalarial effects.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. The presence of fluorine and chlorine atoms enhances its interaction with enzyme active sites, potentially leading to therapeutic applications in diseases where enzyme modulation is beneficial.

Case Studies

属性

IUPAC Name |

2-(2-chloro-6-fluoro-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO/c1-13-8-3-2-7(11)6(4-5-12)9(8)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLMUDDUHVESQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246820 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017777-64-8 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。